

The Role of Zidovudine-d3 in Advancing Antiretroviral Pharmacokinetic Research

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Compound of Interest

Compound Name: Zidovudine-d3

Cat. No.: B12424014

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Application Note

Introduction

Zidovudine (ZDV), the first approved antiretroviral agent for the treatment of HIV infection, remains a critical component of combination antiretroviral therapy. Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens, minimizing toxicity, and improving therapeutic outcomes. **Zidovudine-d3** (ZDV-d3), a stable isotope-labeled form of Zidovudine, serves as an invaluable tool in these pharmacokinetic studies. Its primary application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of Zidovudine in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability in sample preparation and instrument response.

Data Presentation

The use of **Zidovudine-d3** as an internal standard has facilitated the generation of a wealth of pharmacokinetic data for Zidovudine across various patient populations. The following tables summarize key pharmacokinetic parameters from studies in adults and children.

Table 1: Pharmacokinetic Parameters of Zidovudine in Adults

Parameter	Value	Reference
Bioavailability (F)	65%	[1]
Time to Peak Concentration (Tmax)	0.5 - 1.5 hours	
Elimination Half-Life ($t_{1/2}$)	~1.1 hours	[1]
Apparent Oral Clearance (CL/F)	1.57 ± 0.31 L/h/kg (in patients with mild hepatic disease)	
Volume of Distribution (Vd)	1.6 L/kg	
Protein Binding	<38%	

Table 2: Pharmacokinetic Parameters of Zidovudine in Pediatric Populations

Population	Parameter	Value	Reference
Children (14 months - 12 years)	Total Clearance (IV)	705 ± 330 mL/min/m ²	[2]
	Elimination Half-Life (IV)	92 minutes	[2]
Children (intermittent oral dosing)	Bioavailability (F)	0.68 ± 0.25	[3]
Infants (<14 days old)	Bioavailability (F)	Increased compared to older infants	[4]
Term Infants (4-8 weeks old)	Elimination	Reaches a plateau	[4]
Premature Infants	Elimination	Increases at a slower rate than term infants	[4]

Experimental Protocols

The accurate determination of Zidovudine concentrations in biological matrices is fundamental to pharmacokinetic studies. The following are detailed protocols for sample preparation and analysis using LC-MS/MS with **Zidovudine-d3** as an internal standard.

Protocol 1: Solid-Phase Extraction (SPE) for Zidovudine Quantification in Human Plasma

This protocol is adapted from a validated sensitive LC/MS/MS method for the determination of zidovudine in human plasma.^[5]

1. Materials and Reagents:

- Zidovudine and **Zidovudine-d3** analytical standards
- Human plasma (blank and study samples)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic acid (analytical grade)
- Oasis HLB 1cc solid-phase extraction cartridges

2. Preparation of Solutions:

- Zidovudine Stock Solution: Prepare a 1 mg/mL stock solution of Zidovudine in methanol.
- **Zidovudine-d3** Internal Standard (IS) Working Solution: Prepare a 500 ng/mL working solution of **Zidovudine-d3** in water.
- Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the Zidovudine stock solution into blank human plasma to achieve final concentrations ranging from 1 to 3000 ng/mL.^[5]

3. Sample Preparation Procedure:

- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the **Zidovudine-d3** internal standard working solution.
- Vortex mix the samples.
- Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the plasma samples onto the conditioned SPE cartridges.
- Wash the cartridges with 1 mL of water.
- Elute the analytes with 1 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue with 100 µL of the mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: 15% acetonitrile in water containing 0.1% acetic acid.
 - Flow Rate: 0.8 mL/min.
 - Injection Volume: 10 µL.
- Tandem Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Zidovudine: m/z 268 → 127^[5]

- **Zidovudine-d3**: m/z 271 → 130[5]

Protocol 2: Liquid-Liquid Extraction (LLE) for Zidovudine Quantification in Human Plasma

This protocol provides a general framework for LLE, which can be optimized for use with **Zidovudine-d3**.

1. Materials and Reagents:

- Zidovudine and **Zidovudine-d3** analytical standards
- Human plasma (blank and study samples)
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)

2. Preparation of Solutions:

- As described in Protocol 1.

3. Sample Preparation Procedure:

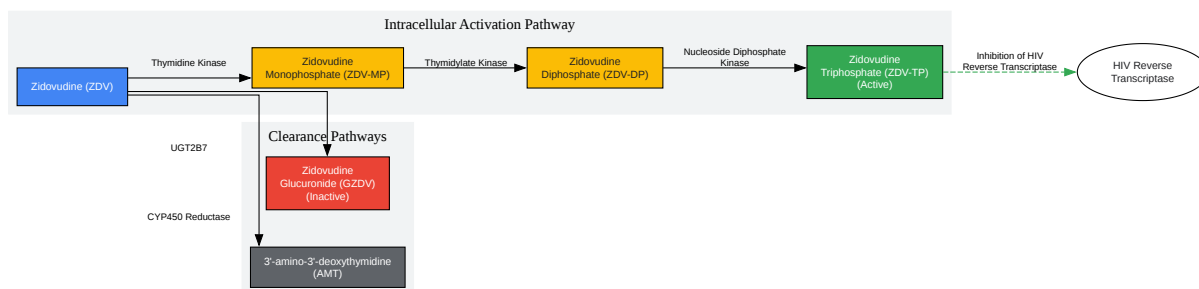
- To 200 µL of plasma sample, add 50 µL of the **Zidovudine-d3** internal standard working solution.
- Add 1 mL of ethyl acetate.
- Vortex for 2 minutes to ensure thorough mixing and extraction.
- Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 µL of mobile phase.

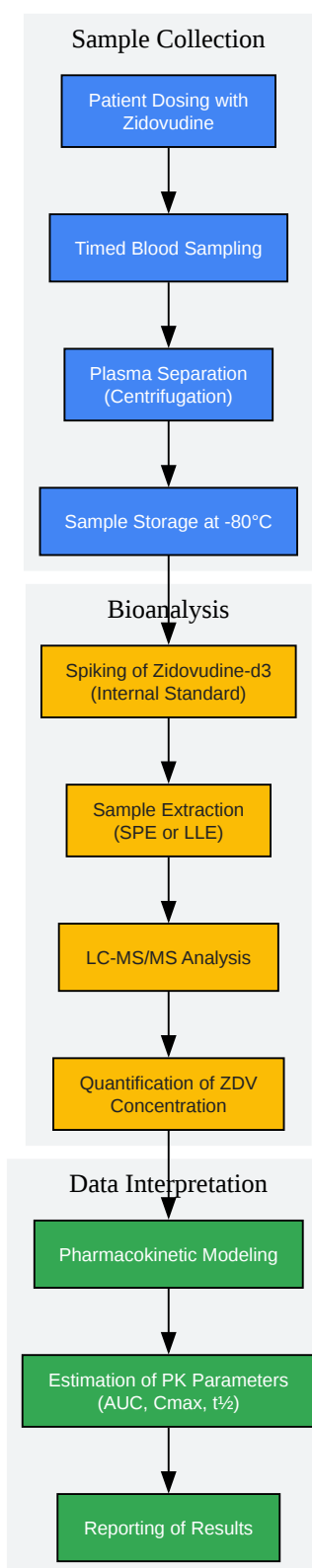
- Vortex and transfer to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

- As described in Protocol 1.

Mandatory Visualization





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